N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic small molecule featuring a thieno[2,3-d]pyrimidin-4-one core linked to a 4-methoxyindole moiety via an ethylacetamide bridge. The compound's design leverages the thienopyrimidine core’s affinity for ATP-binding pockets in kinases, while the indole group may enhance lipophilicity and target engagement .
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-26-16-4-2-3-15-13(16)5-8-22(15)9-7-20-17(24)11-23-12-21-18-14(19(23)25)6-10-27-18/h2-6,8,10,12H,7,9,11H2,1H3,(H,20,24) |
InChI Key |
ATMDZMGMBCFJND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions may include:
Oxidation: Oxidative processes can modify the indole or thienopyrimidine portions.
Reduction: Reduction reactions may reduce functional groups or convert carbonyl groups.
Substitution: Substituents can be introduced using appropriate reagents.
Major products formed from these reactions would depend on the specific reaction conditions and substituents.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide:
Medicine: It could be explored as an antiviral, anticancer, or anti-inflammatory agent.
Chemistry: Researchers might investigate its reactivity and use it as a building block for other compounds.
Industry: Its unique structure may find applications in materials science or drug development.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research would be needed to elucidate these details.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s indole-ethylacetamide substituent distinguishes it from sec-butyl () and thiazolidinone-thiophene analogs (). Indole moieties are known to enhance binding to hydrophobic kinase pockets .
- Synthesis of analogs often involves acetamide coupling under mild conditions (e.g., pyridine/acetyl chloride for ), but the target compound’s synthesis remains undescribed in the provided evidence.
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Key Observations :
- The target compound’s 4-methoxyindole group would produce distinct ^1H-NMR signals (e.g., methoxy at δ ~3.8, indole aromatic protons) compared to sec-butyl (δ ~1.0–1.5) or thiazolidinone derivatives .
- Purity data for analogs (e.g., 98% in ) suggests rigorous chromatographic purification, likely applicable to the target compound.
Table 3: Reported Bioactivities of Analogs
Key Observations :
- However, specific data is lacking.
- Hydrazone derivatives () show cytotoxicity against breast cancer cells, implying that the acetamide bridge in the target compound may be optimized for similar applications.
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that integrates both indole and thienopyrimidine moieties. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 232.28 g/mol.
Chemical Structure
The compound is characterized by the following structural features:
- Indole Moiety : A methoxy-substituted indole linked through an ethyl chain.
- Thienopyrimidine Ring : A fused ring system that contributes to its biological activity.
- Acetamide Functional Group : Enhances the compound's solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties:
-
Mechanism of Action :
- Inhibition of Key Pathways : The compound may inhibit pathways associated with cancer cell proliferation, such as the VEGFR-2 and AKT signaling pathways. This inhibition leads to apoptosis in various cancer cell lines, including liver cell carcinoma .
- Cell Cycle Arrest : Studies have shown that treatment with similar compounds can induce cell cycle arrest at specific phases (e.g., S phase or G1/S phase), leading to reduced cell viability and increased apoptosis rates .
- In Vitro Studies :
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of a series of thienopyrimidine derivatives, including those similar to this compound. Results indicated that:
- Compounds with electron-donating groups exhibited enhanced activity against prostate cancer cells (PC-3).
- Specific substitutions led to marked increases in cytotoxicity, suggesting the importance of structural modifications in enhancing biological activity .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism by which these compounds induce apoptosis. Flow cytometry analysis revealed:
- A significant accumulation of cells in the G0/G1 phase post-treatment, indicating a halt in the cell cycle progression.
- Increased levels of apoptotic markers were observed, confirming the induction of programmed cell death through intrinsic pathways .
Summary Table of Biological Activities
| Compound Name | Activity Type | Targeted Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Anticancer | PC-3, HepG2 | 10 - 30 | Inhibition of VEGFR-2 and AKT pathways |
| Related Thienopyrimidine Derivative | Antiproliferative | Various Cancer Lines | 5 - 25 | Induction of apoptosis and cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
